molecular formula C25H18F3NO5S B11633024 (2Z)-N-(furan-2-ylmethyl)-2-(phenylsulfonyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide

(2Z)-N-(furan-2-ylmethyl)-2-(phenylsulfonyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide

Cat. No.: B11633024
M. Wt: 501.5 g/mol
InChI Key: WFDKIJIKSXILPB-HAHDFKILSA-N
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Description

(2Z)-2-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-3-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a furan ring, and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-3-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}PROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds The process begins with the preparation of the benzenesulfonyl chloride, which is then reacted with the appropriate furan derivative under controlled conditions The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-3-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under mild conditions.

    Reduction: The benzenesulfonyl group can be reduced to a benzene thiol derivative.

    Substitution: The trifluoromethyl phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include furanones, benzene thiol derivatives, and substituted trifluoromethyl phenyl compounds. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

(2Z)-2-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-3-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}PROP-2-ENAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-3-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The furan rings and trifluoromethyl phenyl group contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-3-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}PROP-2-ENAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzenesulfonyl group, furan rings, and trifluoromethyl phenyl group makes it distinct from other similar compounds, providing a versatile platform for various applications in scientific research.

Properties

Molecular Formula

C25H18F3NO5S

Molecular Weight

501.5 g/mol

IUPAC Name

(Z)-2-(benzenesulfonyl)-N-(furan-2-ylmethyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide

InChI

InChI=1S/C25H18F3NO5S/c26-25(27,28)18-7-4-6-17(14-18)22-12-11-19(34-22)15-23(24(30)29-16-20-8-5-13-33-20)35(31,32)21-9-2-1-3-10-21/h1-15H,16H2,(H,29,30)/b23-15-

InChI Key

WFDKIJIKSXILPB-HAHDFKILSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)NCC4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCC4=CC=CO4

Origin of Product

United States

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